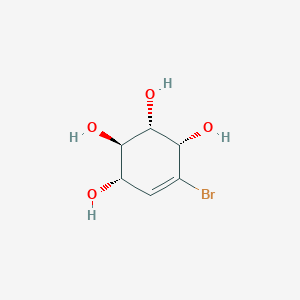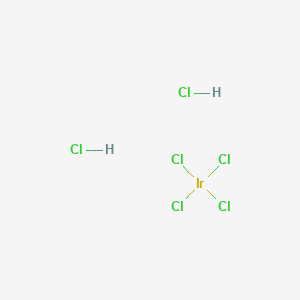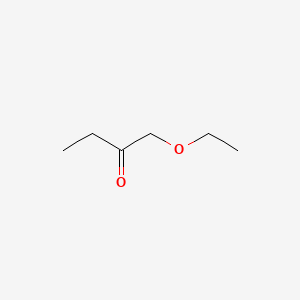
Ethyl ethoxymethyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ethoxymethyl ketone is an organic compound with the molecular formula C₆H₁₂O₂. It is a ketone characterized by the presence of an ethyl group and an ethoxymethyl group attached to the carbonyl carbon. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl ethoxymethyl ketone can be synthesized through several methods. One common approach involves the reaction of ethyl acetate with formaldehyde in the presence of a base catalyst. The reaction proceeds through aldol condensation, followed by dehydration to yield the desired ketone.
Industrial Production Methods: On an industrial scale, this compound can be produced via the oxidation of secondary alcohols or through the ozonolysis of alkenes. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl ethoxymethyl ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this ketone can yield secondary alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Varied products based on the nucleophile used
Scientific Research Applications
Ethyl ethoxymethyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is explored for its potential use in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of coatings, adhesives, and other industrial products
Mechanism of Action
The mechanism of action of ethyl ethoxymethyl ketone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of various products depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Ethyl ethoxymethyl ketone can be compared with other ketones such as methyl ethyl ketone and acetone:
Methyl Ethyl Ketone (MEK): Similar in structure but lacks the ethoxymethyl group. MEK is widely used as a solvent and in coatings.
Acetone: A simpler ketone with a similar carbonyl group but different substituents. Acetone is commonly used as a solvent and in nail polish removers.
Uniqueness: this compound’s unique structure, with both ethyl and ethoxymethyl groups, provides distinct reactivity and applications compared to other ketones .
Properties
CAS No. |
76086-05-0 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
1-ethoxybutan-2-one |
InChI |
InChI=1S/C6H12O2/c1-3-6(7)5-8-4-2/h3-5H2,1-2H3 |
InChI Key |
FRFMOVPIHHDDPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6](/img/structure/B13825633.png)
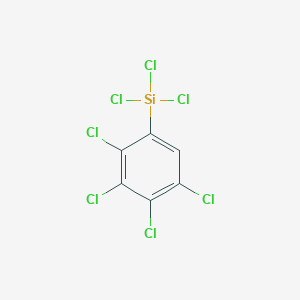
![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol](/img/structure/B13825636.png)
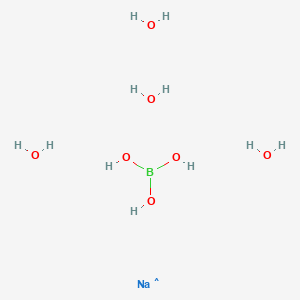
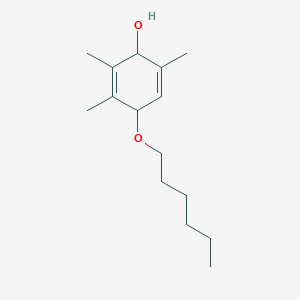
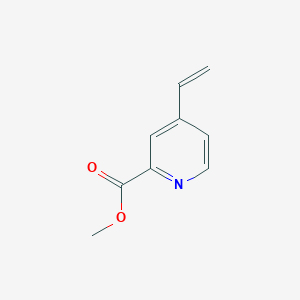
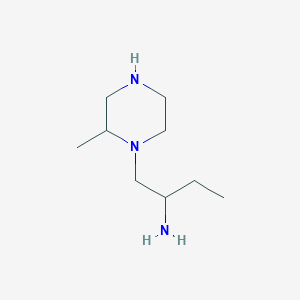
![3,3,6,6-Tetramethoxytricyclo[3.1.0.0~2,4~]hexane](/img/structure/B13825680.png)
![7-bromo-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13825687.png)
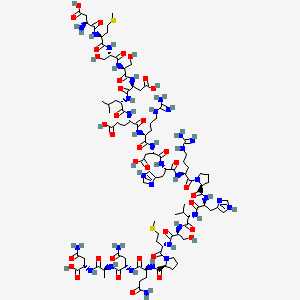
![1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13825699.png)
